molecular formula C12H15NO3 B13629066 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid

Cat. No.: B13629066
M. Wt: 221.25 g/mol
InChI Key: NECRJBMOWBKDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Ullmann type aryl amination reaction with aryl halides . This reaction typically requires a copper catalyst and proceeds under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities using optimized reaction conditions and high-purity reagents . The process may include multiple steps, such as the preparation of intermediates and purification of the final product to ensure high quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted benzofuran derivatives.

Scientific Research Applications

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects . The amino group can form hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid is unique due to its combination of a benzofuran ring and an amino butanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-amino-3-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid

InChI

InChI=1S/C12H15NO3/c13-7-10(6-12(14)15)8-1-2-11-9(5-8)3-4-16-11/h1-2,5,10H,3-4,6-7,13H2,(H,14,15)

InChI Key

NECRJBMOWBKDFA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CC(=O)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.